4-morpholino-4-cyanopiperidine CAS number
4-morpholino-4-cyanopiperidine CAS number
An In-depth Technical Guide to Key Piperidine Intermediates in Drug Discovery: 4-Morpholinopiperidine and 4-Cyanopiperidine
Introduction
For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of pharmaceuticals underscores its importance as a versatile building block. This guide provides a comprehensive technical overview of two key piperidine intermediates: 4-morpholinopiperidine and 4-cyanopiperidine. While the requested "4-morpholino-4-cyanopiperidine" is not a commercially cataloged compound with a designated CAS number, it is likely that the interest lies in the functionalities offered by these two distinct and widely utilized molecules. This whitepaper will delve into their synthesis, physicochemical properties, applications, and safety considerations, providing a robust resource for their effective use in research and development.
Part 1: 4-Morpholinopiperidine
CAS Number: 53617-35-9[1][2][3]
IUPAC Name: 4-(Piperidin-4-yl)morpholine[2][4]
Physicochemical Properties
4-Morpholinopiperidine is a bifunctional molecule incorporating both a piperidine and a morpholine ring. The morpholine moiety is a common feature in drug candidates, known for enhancing aqueous solubility and metabolic stability.[5][6] The physicochemical properties of 4-morpholinopiperidine are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C9H18N2O | [1][2][3] |
| Molecular Weight | 170.25 g/mol | [1][2][3] |
| Melting Point | 40-43 °C (lit.) | [1] |
| Boiling Point | 100-115 °C at 0.15-0.20 mmHg (lit.) | [1] |
| Appearance | White to off-white solid | [7] |
| pKa | ~8.5 (morpholine nitrogen), ~9.5-11 (piperidine nitrogen) (estimated) | [5] |
Synthesis
A common synthetic route to 4-morpholinopiperidine involves the reductive amination of N-protected-4-piperidone with morpholine, followed by deprotection. A representative laboratory-scale synthesis is outlined below.
Experimental Protocol: Synthesis of 4-Morpholinopiperidine
-
Step 1: Reductive Amination. To a solution of N-tert-butoxycarbonyl-4-piperidone (10.0 g, 50 mmol) in anhydrous methanol (100 mL), add morpholine (4.78 g, 55 mmol) and acetic acid.[7]
-
Catalyst Addition. Carefully add 10% palladium on carbon (1 g) to the reaction mixture.[7]
-
Hydrogenation. Stir the reaction mixture overnight under a hydrogen atmosphere. Monitor the reaction for completion using gas chromatography.[7]
-
Work-up. Filter the reaction mixture to remove the catalyst and evaporate the solvent. Dissolve the residue in dichloromethane and wash with a small amount of water. Separate the organic layer, dry it, and purify by column chromatography (dichloromethane:methanol = 20:1) to yield the Boc-protected intermediate.[7]
-
Step 2: Deprotection. Dissolve the purified intermediate (9.0 g, 33 mmol) in a solution of 1,4-dioxane in HCl.[7]
-
Isolation. Stir the mixture and filter the resulting precipitate. Neutralize the solid with a base to obtain 4-morpholinopiperidine as a white solid.[7]
Diagram: Synthesis of 4-Morpholinopiperidine
Caption: Synthetic workflow for 4-morpholinopiperidine.
Applications in Drug Discovery
4-Morpholinopiperidine is a valuable building block for the synthesis of a wide range of biologically active molecules. Its applications include:
-
Alectinib Intermediate: It is a key intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor alectinib, used in the treatment of non-small cell lung cancer.[7]
-
Antidepressants and Antimicrobials: The scaffold is incorporated into novel quinoline derivatives with potential antimicrobial activity and has been used in the development of new antidepressant candidates.[1]
-
Receptor Antagonists: It is a reactant in the synthesis of selective adenosine A2A receptor antagonists.[1]
Safety and Handling
4-Morpholinopiperidine is classified as a hazardous substance and requires careful handling.
-
Hazards: Causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]
-
Precautions: Avoid contact with skin, eyes, and clothing. Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
Part 2: 4-Cyanopiperidine
CAS Number: 4395-98-6[8][9][10]
IUPAC Name: Piperidine-4-carbonitrile[8][9]
Physicochemical Properties
4-Cyanopiperidine is a versatile intermediate where the cyano group can be converted into other functional groups, such as amines or carboxylic acids, making it a valuable synthon in medicinal chemistry.
| Property | Value | Source |
| Molecular Formula | C6H10N2 | [8] |
| Molecular Weight | 110.16 g/mol | [8][10] |
| Melting Point | 201-204 °C (hydrochloride salt) | [11] |
| Boiling Point | Not available | |
| Appearance | Clear colorless to pale yellow liquid | [12] |
| pKa | Not available |
Synthesis
One common method for the synthesis of 4-cyanopiperidine is the dehydration of isonipecotamide (piperidine-4-carboxamide).[13]
Experimental Protocol: Synthesis of 4-Cyanopiperidine Hydrochloride
-
Reaction Setup. In a suitable reaction vessel, suspend isonipecotamide (5 g, 39 mmol) and dibutylformamide (12.3 g, 78.0 mmol) in toluene (29 ml).[13]
-
Reagent Addition. Cool the mixture to 0 °C and add thionyl chloride (13.9 g, 117 mmol) dropwise over 15 minutes, maintaining the temperature below 10 °C.[13]
-
Reaction. Stir the mixture at 0 °C for 3 days.[13]
-
Isolation. Filter the suspension and wash the filter residue with toluene. The resulting solid is 4-cyanopiperidine hydrochloride.[13]
Diagram: Synthesis of 4-Cyanopiperidine Hydrochloride
Sources
- 1. 4-吗啉哌啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Morpholinopiperidine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. aksci.com [aksci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. 4-Cyanopiperidine | C6H10N2 | CID 138223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-cyanopiperidine | 4395-98-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 10. 4395-98-6|4-Cyanopiperidine|BLD Pharm [bldpharm.com]
- 11. 4-Cyanopiperidine (hydrochloride) | 240401-22-3 [sigmaaldrich.com]
- 12. 4-Cyanopiperidine, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 13. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
